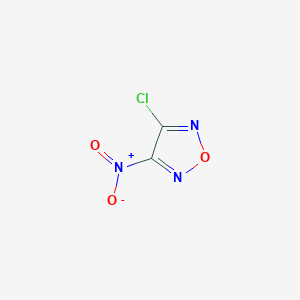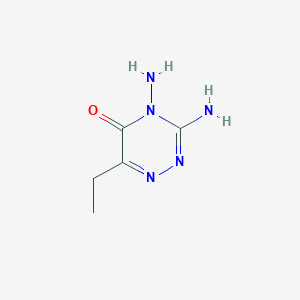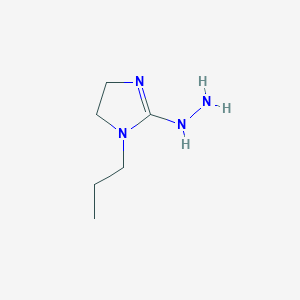
3-Chloro-4-nitro-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-nitro-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-chloro-1,2,5-oxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-substituted-4-nitro-1,2,5-oxadiazoles.
Reduction: Formation of 3-chloro-4-amino-1,2,5-oxadiazole.
Oxidation: Formation of higher oxidation state derivatives.
Applications De Recherche Scientifique
3-Chloro-4-nitro-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of high-energy materials and explosives due to its stability and energetic properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industrial Applications: Used in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-Chloro-4-nitro-1,2,5-oxadiazole depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-nitro-1,2,4-oxadiazole
- 3-Chloro-4-nitro-1,3,4-oxadiazole
- 3-Chloro-4-nitro-1,2,3-oxadiazole
Uniqueness
3-Chloro-4-nitro-1,2,5-oxadiazole is unique due to its specific regioisomeric form, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other isomers may not be as effective. Its stability and reactivity profile also differentiate it from other oxadiazole isomers .
Propriétés
Formule moléculaire |
C2ClN3O3 |
|---|---|
Poids moléculaire |
149.49 g/mol |
Nom IUPAC |
3-chloro-4-nitro-1,2,5-oxadiazole |
InChI |
InChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1 |
Clé InChI |
UFSDZFAKAKTRGR-UHFFFAOYSA-N |
SMILES canonique |
C1(=NON=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)



![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)


![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)

